molecular formula C9H9N5 B15209609 1H-pyrazolo[1,5-a]benzimidazole-2,3-diamine CAS No. 227611-69-0

1H-pyrazolo[1,5-a]benzimidazole-2,3-diamine

Cat. No.: B15209609
CAS No.: 227611-69-0
M. Wt: 187.20 g/mol
InChI Key: PNGFNACSGBGKCL-UHFFFAOYSA-N
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Description

4H-Benzo[4,5]imidazo[1,2-b]pyrazole-2,3-diamine is a heterocyclic compound that features a fused ring system combining benzimidazole and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Benzo[4,5]imidazo[1,2-b]pyrazole-2,3-diamine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 1H-pyrazole-3,5-diamine with ortho-phenylenediamine under acidic conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve optimization of the laboratory-scale synthesis procedures to achieve higher yields and purity. This may include the use of catalysts, solvents, and specific reaction conditions to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

4H-Benzo[4,5]imidazo[1,2-b]pyrazole-2,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4H-Benzo[4,5]imidazo[1,2-b]pyrazole-2,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Benzo[4,5]imidazo[1,2-b]pyrazole-2,3-diamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity by binding to active sites or allosteric sites. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4H-Benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile
  • Benzo[4,5]imidazo[1,2-a]pyrimidines
  • Benzo[4,5]imidazo[1,2-a]pyrazines

Uniqueness

4H-Benzo[4,5]imidazo[1,2-b]pyrazole-2,3-diamine is unique due to its specific fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel therapeutic agents .

Properties

CAS No.

227611-69-0

Molecular Formula

C9H9N5

Molecular Weight

187.20 g/mol

IUPAC Name

1H-pyrazolo[1,5-a]benzimidazole-2,3-diamine

InChI

InChI=1S/C9H9N5/c10-7-8(11)13-14-6-4-2-1-3-5(6)12-9(7)14/h1-4,13H,10-11H2

InChI Key

PNGFNACSGBGKCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2NC(=C3N)N

Origin of Product

United States

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